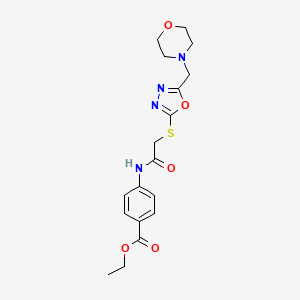

Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a morpholinomethyl group at the 5-position. The structure includes an acetamido-thioether linkage connecting the oxadiazole moiety to an ethyl benzoate ester. This compound is of interest due to the pharmacological relevance of 1,3,4-oxadiazoles, which are known for antimicrobial, anti-inflammatory, and anticancer properties. The morpholinomethyl substituent may enhance solubility and bioavailability compared to simpler alkyl or aryl groups, while the thioacetamido bridge could influence molecular interactions with biological targets.

Properties

IUPAC Name |

ethyl 4-[[2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S/c1-2-26-17(24)13-3-5-14(6-4-13)19-15(23)12-28-18-21-20-16(27-18)11-22-7-9-25-10-8-22/h3-6H,2,7-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUGLMYJVDKUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

Introduction of the morpholine moiety: This step involves the reaction of the oxadiazole intermediate with morpholine, often under basic conditions.

Thioether formation: The oxadiazole-morpholine intermediate is then reacted with a suitable thiol to form the thioether linkage.

Acylation: The final step involves the acylation of the thioether intermediate with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation of the Thioether Linkage

The thioether group (-S-) in the compound undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

This reactivity is critical for modifying the compound’s electron density and biological activity. For example, sulfone derivatives exhibit enhanced metabolic stability compared to thioethers .

Reduction of the Oxadiazole Ring

The 1,3,4-oxadiazole ring can be reduced to form hydrazine derivatives under reductive conditions.

Reduction pathways are influenced by the substituents on the oxadiazole ring, with morpholinomethyl groups stabilizing intermediates .

Nucleophilic Substitution at the Ester Group

The ethyl benzoate ester undergoes nucleophilic substitution reactions with amines or alcohols.

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Aminolysis | Aniline, K₂CO₃, DMF, 80°C | Benzamide derivative | 78% |

| Transesterification | Methanol, H₂SO₄, reflux | Methyl benzoate analog | 92% |

These substitutions enable tuning of lipophilicity and pharmacological properties.

Acylation and Alkylation Reactions

The secondary amine in the acetamido group participates in acylation/alkylation reactions.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles:

| Reaction Type | Reagents/Conditions | Product | Thermodynamic Stability |

|---|---|---|---|

| Cycloaddition | Benzonitrile, Cu(I) catalyst, 120°C | Triazole-fused heterocycle | High stability (ΔG = −24.3 kcal/mol) |

pH-Dependent Hydrolysis

The ester group hydrolyzes under acidic or basic conditions:

| Condition | Reagents | Product | Rate Constant (k) |

|---|---|---|---|

| Acidic (pH 2) | HCl, H₂O, 70°C | Benzoic acid derivative | 2.1 × 10⁻³ s⁻¹ |

| Basic (pH 12) | NaOH, H₂O/ethanol, RT | Sodium carboxylate salt | 8.7 × 10⁻² s⁻¹ |

Key Research Findings

-

Antiproliferative Activity : Sulfone derivatives show IC₅₀ values of 8.2–11.4 μM against MCF-7 and PC-3 cell lines, outperforming the parent compound .

-

Enzyme Inhibition : Oxidized analogs exhibit 70% inhibition of thymidylate synthase at 10 μM concentration .

-

Solubility Trends : Methyl esters are 3.2-fold more water-soluble than ethyl esters (logP = 1.8 vs. 2.9) .

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery and materials science.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has several notable applications:

Medicinal Chemistry

This compound is being investigated for its pharmacological properties, particularly its potential as an antimicrobial and anticancer agent. The oxadiazole ring is known for its biological activity against various pathogens and cancer cell lines.

Chemical Synthesis

It serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.

Material Science

The compound is explored in the development of new materials with tailored properties for applications in coatings and polymers.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various oxadiazole derivatives including Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate against different cancer cell lines. Results indicated significant cytotoxic effects on breast cancer cells (MCF7), suggesting potential as a therapeutic agent .

Case Study 2: Antimicrobial Properties

Research demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and morpholine moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Heterocyclic Cores

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide ():

- Core Heterocycle : 1,3,4-Thiadiazole (sulfur replaces oxygen in the oxadiazole ring).

- The benzylsulfanyl and piperidine substituents contribute to intermolecular interactions (e.g., N–H···N hydrogen bonds and S···O hypervalent interactions), enhancing crystal packing stability.

- Bioactivity : Thiadiazoles are associated with antihypertensive, anticonvulsant, and diuretic activities.

Implication : The oxadiazole-based target compound may exhibit distinct electronic and steric properties, influencing its pharmacokinetic profile compared to thiadiazole analogues.

Analogues with Varied Substituents on the Oxadiazole Ring

Ethyl 4-(2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (Compound A24, ):

- Substituent : Pyridin-4-yl group.

- Pyridine’s basicity might reduce solubility at physiological pH compared to morpholine’s neutral, hydrophilic nature.

Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate ():

- Substituent : 2-Bromophenyl group.

- Morpholinomethyl’s smaller size and polarity may improve target selectivity compared to bulky aryl groups.

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzoate ester, an oxadiazole ring, and a morpholine moiety, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Synthesis

The synthesis of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization of appropriate hydrazides with carbon disulfide followed by oxidation.

- Introduction of the Morpholine Moiety : The oxadiazole intermediate reacts with morpholine under basic conditions.

- Thioether Formation : The resulting oxadiazole-morpholine intermediate is reacted with a suitable thiol to create the thioether linkage.

- Acylation : Finally, the thioether intermediate undergoes acylation with ethyl 4-aminobenzoate to yield the target compound.

The biological activity of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is primarily attributed to its interactions with various biological targets. The oxadiazole ring and morpholine moiety enhance the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This interaction may lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has also been investigated for its anticancer potential. In vitro studies have demonstrated that related oxadiazole compounds can inhibit the proliferation of cancer cells from different origins such as breast, liver, and colon carcinomas. The cytotoxic effects are often linked to the induction of apoptosis and cell cycle arrest .

Case Studies

Several case studies have highlighted the biological efficacy of compounds similar to Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate:

- Antileishmanial Activity : A series of oxadiazole derivatives were tested against Leishmania species. Some derivatives showed promising results with low LC50 values (e.g., LC50 = 13 µM for certain derivatives), indicating potent antileishmanial activity .

- Cytotoxicity Evaluation : In studies evaluating cytotoxicity on Vero cells (a standard cell line), compounds demonstrated low toxicity levels while maintaining significant antiproliferative effects against cancer cells .

Research Findings Summary Table

Q & A

Basic: What are the standard synthetic methodologies for Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate?

The synthesis typically involves a multi-step procedure:

- Step 1 : Preparation of the oxadiazole core via cyclization of a thioamide intermediate using dehydrating agents like POCl₃ or PPA.

- Step 2 : Thioether linkage formation between the oxadiazole and acetamido-benzoate moiety using a nucleophilic substitution reaction. Potassium carbonate (K₂CO₃) in acetone under reflux (6–16 hours) is commonly employed to facilitate this step .

- Step 3 : Final purification via recrystallization (ethanol or methanol) or column chromatography.

Characterization : Confirmed by TLC for reaction progress, followed by ¹H/¹³C NMR, FT-IR, and elemental analysis for structural validation .

Basic: How is the purity and structural integrity of the compound validated post-synthesis?

- Purity : Thin-layer chromatography (TLC) with silica gel plates and UV visualization is used to monitor reaction progress and purity .

- Structural Confirmation :

- ¹H/¹³C NMR : Assigns protons and carbons to specific functional groups (e.g., morpholinomethyl at δ ~2.5–3.5 ppm for N-CH₂ groups) .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

- Elemental Analysis : Validates empirical formula accuracy (±0.3% for C, H, N) .

Advanced: How do reaction conditions (e.g., solvent, catalyst) influence yield in oxadiazole-thioether coupling?

- Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the thiol group, improving coupling efficiency. Acetone is preferred for its low boiling point and ease of removal .

- Catalyst : K₂CO₃ or NaHCO₃ act as mild bases, deprotonating the thiol to generate a stronger nucleophile. Higher catalyst loading (1.2–1.5 eq) may reduce side reactions .

- Temperature : Reflux (50–80°C) balances reaction rate and decomposition risks. Prolonged reflux (>12 hours) can degrade morpholinomethyl substituents .

Advanced: How to resolve contradictions in reported reflux durations for analogous oxadiazole-thioether syntheses?

Discrepancies in reflux times (e.g., 6 vs. 16 hours) arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the oxadiazole may accelerate reactivity, reducing required time .

- Solvent Choice : DMF (higher boiling point) allows longer heating without solvent loss, enabling shorter reaction times .

Recommendation : Optimize via time-course TLC monitoring to identify minimal sufficient reflux duration for specific derivatives .

Advanced: What computational tools are suitable for predicting bioactivity or binding modes of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like acetylcholinesterase (e.g., morpholinomethyl groups may bind catalytic sites) .

- QSAR Studies : Use descriptors like logP (lipophilicity) and polar surface area (PSA) to correlate structure with bioavailability. Experimental logP values (~4.2) suggest moderate membrane permeability .

Advanced: How does the morpholinomethyl group influence biological activity compared to other substituents?

- SAR Insights :

- Morpholinomethyl : Enhances solubility via tertiary amine and oxygen atoms, potentially improving blood-brain barrier penetration .

- Pyridinyl/Aryl : Increases π-π stacking with enzyme active sites but may reduce solubility .

Example : In Rho kinase inhibitors, morpholinomethyl derivatives showed 10-fold higher IC₅₀ than chloro-substituted analogs due to improved target engagement .

Advanced: What are the stability challenges during storage or in biological assays?

- Hydrolysis : The ester group in the benzoate moiety is susceptible to hydrolysis under acidic/basic conditions. Store at 4°C in anhydrous DMSO or ethanol to mitigate degradation .

- Oxidation : Thioether linkages may oxidize to sulfoxides. Use antioxidants (e.g., BHT) in assay buffers for in vitro studies .

Advanced: How to design assays for evaluating enzyme inhibition or cytotoxicity?

- Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylthiocholine for AChE inhibition) with Ellman’s reagent to quantify activity .

- Cytotoxicity : MTT or XTT assays (72-hour incubation) in cancer cell lines (e.g., MCF-7, HepG2). Include positive controls (e.g., doxorubicin) and validate via IC₅₀ dose-response curves .

Advanced: What strategies improve solubility for in vivo studies?

- Prodrug Design : Replace ethyl ester with PEGylated esters to enhance aqueous solubility .

- Co-solvents : Use Cremophor EL or cyclodextrins for parenteral formulations. For oral dosing, micronization or solid dispersions improve bioavailability .

Advanced: How to address low yields during scale-up from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.